Cas no 146-54-3 (dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine)

dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine 化学的及び物理的性質
名前と識別子
-
- triflupromazine
- N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
- 2-trifluoromethyl-10-[3-(dimethylamino)propyl]phenothiazine
- Adazine
- dimethyl-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-amine
- Fluopromazine
- N,N-dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine
- Psyquil
- Siquil
- Trifluopromazine
- Triflupromazina
- Triflupromazinum
- Vesprin
- Vetame
- TRIFLUOROPROMAZINE
- dimethyl(3-(2-trifluoromethylphenothiazin-10-yl)propyl)amine
- 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-10H-phenothiazine
- dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine
- NCGC00024300-04
- TRIFLUPROMAZINE [MART.]
- IDI1_000808
- NCGC00016012-02
- EN300-25597616
- SR-01000000224-4
- Triflupromazine (USP:INN:BAN)
- PDSP2_001328
- HSDB 3407
- CCG-205220
- UNII-RO16TQF95Y
- 10-3-(Dimethylamino)propyl-2-(trifluoromethyl)phenothiazine
- 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-
- SDCCGSBI-0051113.P004
- TRIFLUPROMAZINE [WHO-DD]
- NSC17473
- AB00053647_16
- DTXCID303704
- N,N-Dimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine #
- Prestwick0_000053
- EINECS 205-673-6
- Triflupromazina (INN-Spanish)
- Triflupromazinum (INN-Latin)
- DTXSID9023704
- BRD-K63675182-003-14-5
- dimethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amine;hydrochloride
- 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)phenothiazine
- BDBM67544
- CAS-1098-60-8
- DivK1c_000808
- N05AA05
- NCGC00016012-01
- 2-(Trifluoromethyl)promazine
- TRIFLUPROMAZINE (MART.)
- TRIFLUPROMAZINE (USP MONOGRAPH)
- CHEBI:9711
- GTPL4330
- TRIFLUPROMAZINE [MI]
- NCGC00016012-08
- Triflupromazina [INN-Spanish]
- Lopac-T-2896
- TRIFLUPROMAZINE [HSDB]
- AB00053647_17
- Psyquil; Siquil
- TRIFLUPROMAZINE [VANDF]
- SBI-0051113.P003
- NCGC00016012-07
- TRIFLUPROMAZINE [USP MONOGRAPH]
- Lopac0_001146
- PDSP1_001344
- Q510494
- KBio2_005651
- KBio1_000808
- 10-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)phenothiazine
- NCGC00016012-16
- TRIFLUPROMAZINE [ORANGE BOOK]
- N,N-dimethyl-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)-1-propanamine
- Triflupromazin
- NS00004109
- KBioSS_000515
- KBio2_000515
- N,N-dimethyl-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine
- AKOS040732185
- N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine hydrochloride
- NCGC00016012-06
- 2-Trifluoromethyl-10-(gamma-dimethylaminopropyl)phenothiazine
- Vesprin (TN)
- BSPBio_003444
- BPBio1_000227
- NCI60_001426
- Prestwick1_000053
- D00390
- NCGC00016012-03
- SCHEMBL44085
- N,N-dimethyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine;hydrochloride
- NCGC00016012-04
- CHEMBL570
- 146-54-3
- BSPBio_000205
- Spectrum5_001282
- NCI60_001029
- KBio2_003083
- LS-14640
- NINDS_000808
- DB00508
- Prestwick3_000053
- AB00053647
- Triflupromazine [INN]
- Phenothiazine, 10-(3-(dimethylamino)propyl)-2-(trifluoromethyl)-
- N,N-dimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-amine
- NSC14959
- Phenothiazine, 10-[3-(dimethylamino)propyl]-2-(trifluoromethyl)-
- NCGC00016012-09
- L001149
- dimethyl({3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl})amine
- KBioGR_001062
- Triflupromazine [USP:INN:BAN]
- Spectrum_000095
- RO16TQF95Y
- Trifluopromazine hydrochloride
- Triflupromazinum [INN-Latin]
- cid_66069
- Spectrum4_000741
- SPBio_002126
- NCGC00016012-05
- Prestwick2_000053
- Triflupromazine (USP/INN)
- BRD-K63675182-003-23-6
- BRD-K63675182-003-22-8
- phenothiazine, 10-(3-dimethylaminopropyl)-2-trifluoromethyl-
-
- MDL: MFCD00866708
- インチ: InChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3
- InChIKey: XSCGXQMFQXDFCW-UHFFFAOYSA-N
- ほほえんだ: CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 352.12200
- どういたいしつりょう: 352.122
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 31.8A^2
じっけんとくせい
- 色と性状: Solid powder
- 密度みつど: 1.2198 (estimate)
- ゆうかいてん: 25°C
- ふってん: bp0.7 176°; bp0.4 162-164°
- フラッシュポイント: 212.4°C
- 屈折率: nD23 1.5780
- PSA: 31.78000
- LogP: 5.32480
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25597616-0.05g |
dimethyl({3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl})amine |
146-54-3 | 95% | 0.05g |
$73.0 | 2024-06-19 |
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine 関連文献
-
Eduardo Costa Figueiredo,Gustavo Braga Sanvido,Marco Aurélio Zezzi Arruda,Marcos Nogueira Eberlin Analyst 2010 135 726
-
Guang-Bin Shen,Bao-Chen Qian,Yan-Hua Fu,Xiao-Qing Zhu Org. Chem. Front. 2022 9 6001
-
P. H. Shirsat,G. Clarke Analyst 1980 105 823
-
J. R. Salmon,P. R. Wood Analyst 1976 101 611
-
Hendrik Keyzer,Stephen J. Fey,Barry Thornton,Jette E. Kristiansen RSC Adv. 2015 5 20865
-
Vikram Singh,Michael Zharnikov,Antonino Gulino,Tarkeshwar Gupta J. Mater. Chem. 2011 21 10602
-
7. Index pages
-
8. Recent advances in the tandem copper-catalyzed Ullmann–Goldberg N-arylation–cyclization strategiesJyoti M. Honnanayakanavar,Owk Obulesu,Surisetti Suresh Org. Biomol. Chem. 2022 20 2993
-
H. Santos,R. O. Martins,D. A. Soares,A. R. Chaves Anal. Methods 2020 12 894
-
Fathalla Belal,James L. Anderson Analyst 1985 110 1493
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amineに関する追加情報
Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine, with the CAS number 146-54-3, has emerged as a compound of considerable interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, its significance in contemporary research, and its implications for future developments in the field.
The molecular structure of Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine is characterized by a phenothiazine core, which is a well-known scaffold in medicinal chemistry. The phenothiazine ring system is renowned for its versatility in drug design, particularly in the development of antipsychotic, antihistaminic, and antimicrobial agents. The presence of a trifluoromethyl group at the 3-position of the phenothiazine ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Recent studies have highlighted the phenothiazine derivatives as promising candidates for treating neurological disorders, including Alzheimer's disease and Parkinson's disease. The trifluoromethyl substituent not only improves pharmacokinetic properties but also modulates receptor binding affinity, which is crucial for therapeutic efficacy. This has spurred significant interest among researchers looking to develop novel pharmacotherapeutics.
In addition to its neurological applications, Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine has shown promise in other therapeutic areas. For instance, its structural motif has been explored for its potential antimicrobial properties. The phenothiazine core is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This mechanism of action makes it a valuable candidate for developing new antibiotics to combat resistant bacterial strains.
The synthesis of Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group at the 3-position of the phenothiazine ring is particularly challenging due to its high reactivity and sensitivity to various environmental factors. However, advancements in synthetic methodologies have made it possible to achieve high yields and purity levels, facilitating further research and development.
Recent breakthroughs in computational chemistry have also contributed to the understanding of Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine's behavior. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies are crucial for designing more effective drugs with improved selectivity and reduced side effects. By leveraging computational tools, researchers can predict potential drug candidates before conducting expensive experimental trials.
The pharmacological profile of Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an antipsychotic agent, with effects comparable to existing medications but with a more favorable side effect profile. Additionally, its antimicrobial properties have been tested against various bacterial strains, showing promising results in early-stage studies. These findings underscore the compound's therapeutic potential and justify further clinical investigation.
The development of novel pharmaceuticals is often hindered by challenges such as drug resistance and adverse side effects. Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine addresses some of these issues through its unique chemical structure. The trifluoromethyl group enhances metabolic stability, reducing the likelihood of rapid degradation in vivo. Moreover, its interaction with biological targets suggests high selectivity, minimizing off-target effects that can lead to unwanted side effects.
In conclusion, Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine represents a significant advancement in chemical research with broad implications for pharmaceutical development. Its unique structural features make it a versatile tool for addressing various therapeutic challenges, particularly in neurological disorders and antimicrobial applications. As research continues to uncover new insights into this compound's properties and mechanisms of action, it holds great promise for improving human health and well-being.
146-54-3 (dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine) 関連製品
- 2804-16-2(N-Desmethyl trifluoperazine dihydrochloride)
- 2622-37-9(10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-)
- 117-89-5(Trifluoperazine)
- 1898132-06-3(methyl 2-2-chloro-5-(trifluoromethyl)phenyl-2-hydroxyacetate)
- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)
- 428450-58-2(3-{3-(2-carboxyphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl}benzoic acid)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)
- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)




